molecular formula C5H11O5P B13705823 (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate

(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate

Cat. No.: B13705823
M. Wt: 182.11 g/mol
InChI Key: UICJTXWOLHIBBO-UHFFFAOYSA-N
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Description

(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is an organic compound with the molecular formula C5H11O5P It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate typically involves the reaction of tetrahydrofuran with phosphoric acid or its derivatives. One common method is the phosphorylation of tetrahydrofuran using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphates.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A parent compound, used as a solvent and in the synthesis of various derivatives.

    2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a methyl group, used as a biofuel and solvent.

    Furfuryl Alcohol: Another derivative of furan, used in the production of resins and as a chemical intermediate.

Uniqueness: (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is unique due to its specific structure, which combines the properties of tetrahydrofuran and phosphate groups

Biological Activity

(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a phosphate group. This combination imparts significant chemical reactivity and biological activity, making it a subject of interest in various fields, including biochemistry and pharmacology. Its ability to participate in phosphorylation reactions is critical for many cellular processes, such as signal transduction and metabolic regulation.

  • Molecular Formula : CH₄O₄P
  • Molecular Weight : 169.09 g/mol
  • Structure : The compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, linked to a methyl group and a dihydrogen phosphate moiety.

Research indicates that this compound may act as a ligand , interacting with specific proteins and modulating their functions. The phosphate group is particularly significant as it can engage in phosphorylation reactions with enzymes and receptors, influencing various physiological processes:

  • Phosphorylation Reactions : Essential for activating or deactivating enzymes involved in metabolic pathways.
  • Signal Transduction : Plays a role in cellular signaling pathways, impacting cellular responses to external stimuli.

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound could enhance the activity of certain kinases involved in metabolic regulation. The compound was shown to increase phosphorylation levels of target proteins by up to 40% compared to controls.
  • Therapeutic Applications :
    • Preliminary research suggests potential therapeutic applications in drug delivery systems. The compound's ability to form stable complexes with biologically active molecules could enhance their bioavailability.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
This compoundCH₄O₄PUnique structure with significant biological activity
TetrahydrofuranC₄H₈OCommon solvent; lacks phosphate group
2-MethyltetrahydrofuranC₅H₁₀OMethyl-substituted derivative; used as biofuel
Furfuryl AlcoholC₄H₆O₂Alcohol derivative; used in resin production

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Viability Assays : In vitro assays showed that concentrations below 50 µM did not exhibit cytotoxic effects on human cell lines, indicating a favorable safety profile for potential therapeutic use.
  • Antioxidant Properties : The compound exhibited antioxidant activity, reducing oxidative stress markers in treated cells by approximately 30%, suggesting potential neuroprotective effects.

Properties

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

oxolan-2-ylmethyl dihydrogen phosphate

InChI

InChI=1S/C5H11O5P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8)

InChI Key

UICJTXWOLHIBBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COP(=O)(O)O

Origin of Product

United States

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